molecular formula C12H8BrFO B3034812 4-Bromo-2-fluoro-1-phenoxy-benzene CAS No. 230961-77-0

4-Bromo-2-fluoro-1-phenoxy-benzene

Cat. No. B3034812
CAS RN: 230961-77-0
M. Wt: 267.09 g/mol
InChI Key: OJJUNYGUSAOFNY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-phenoxy-benzene is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted benzene derivatives, which can provide insights into the chemical behavior and synthesis of related compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, radiopharmaceuticals, and materials for electronic devices .

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions, nucleophilic substitutions, and protective group strategies. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide involves a nucleophilic labeling method starting from [18F]fluoride, followed by deprotection to yield the desired product . Similarly, the synthesis of 4,4',4''-(1,3,5-benzenetriyl)tris(phenoxyl) radical involves the cross-coupling of 1,3,5-tribromobenzene and [4-(trimethylsiloxy)phenyl]magnesium bromide . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluoro-1-phenoxy-benzene.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes is often characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometry, electronic structure, and potential reactive sites of the molecules. For example, the X-ray analysis of a phenoxyl radical derivative showed a propeller-like structure, which is significant for understanding the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzenes is influenced by the electron-withdrawing effects of the halogens, which can activate the aromatic ring towards further substitution reactions. For example, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a cyclization reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene . The presence of bromo and fluoro groups can also affect the photophysical properties of the compounds, as seen in the synthesis and study of light-emitting monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes, such as melting points, boiling points, solubility, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the presence of additional functional groups and the overall molecular structure. The fluorescence properties of these compounds are of particular interest for applications in optoelectronic devices . The crystal structures of these compounds can also reveal intermolecular interactions, such as hydrogen bonding and halogen bonding, which are important for understanding their solid-state properties .

Scientific Research Applications

Antifungal and Antibacterial Properties

4-Bromo-2-fluoro-1-phenoxy-benzene, a derivative of thio halo-benzene, has been studied for its antifungal and antibacterial properties. Research by Loğoğlu, Avar, and Cevher (2017) demonstrated its effectiveness in reducing oxidative damage in mammalian tissues, suggesting potential as an antifungal compound without significant liver or kidney toxicity (Loğoğlu, Avar, & Cevher, 2017).

Electron Transmission Studies

Studies on substituted benzenes, including bromobenzene, have been conducted to understand their electron affinities and molecular interactions. Jordan, Michejda, and Burrow (1976) explored these aspects through electron transmission spectroscopy, which is relevant to understanding the electronic properties of similar compounds like 4-Bromo-2-fluoro-1-phenoxy-benzene (Jordan, Michejda, & Burrow, 1976).

Synthesis and Optimization Methods

Research on the synthesis of related compounds provides insights into the potential methods for synthesizing and optimizing 4-Bromo-2-fluoro-1-phenoxy-benzene. Batool et al. (2014) discussed the synthesis of (prop-2-ynyloxy) benzene derivatives, highlighting the influence of different substituents on reaction yields and biological activities, which may be applicable to the synthesis of 4-Bromo-2-fluoro-1-phenoxy-benzene (Batool et al., 2014).

Dielectric Relaxation Studies

Research by Basha et al. (2022) on the dielectric relaxation of hydrogen-bonded complexes involving halogenated phenols provides a basis for understanding the intermolecular interactions of 4-Bromo-2-fluoro-1-phenoxy-benzene in various solvents (Basha, Khan, Muzammil, & Fasiuddin, 2022).

Synthesis Techniques

Studies on the synthesis of similar compounds, such as 4-Fluoro-3-phenoxytoluene, provide insight into possible synthetic pathways for 4-Bromo-2-fluoro-1-phenoxy-benzene. The research by Wenxian, De-kun, and Yanli (2004) on Ullmann coupling reactions could be relevant for its synthesis (Wenxian, De-kun, & Yanli, 2004).

Fluorescence Properties

Studies on derivatives of benzene, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, and their fluorescence properties can provide a foundation for researching the fluorescence of 4-Bromo-2-fluoro-1-phenoxy-benzene. Zuo-qi's (2015) research on photoluminescence properties may be extrapolated to understand similar properties in 4-Bromo-2-fluoro-1-phenoxy-benzene (Zuo-qi, 2015).

Solute-Solvent Interaction Dynamics

Research on the dynamics of solute-solvent complexation, such as Zheng et al.'s (2005) study on phenol and benzene, could be important for understanding how 4-Bromo-2-fluoro-1-phenoxy-benzene interacts with various solvents (Zheng et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-bromo-2-fluoro-1-phenoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 4-bromo-2-fluoro-1-phenoxybenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Result of Action

The result of the action of 4-bromo-2-fluoro-1-phenoxybenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a sigma bond is formed to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

properties

IUPAC Name

4-bromo-2-fluoro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJUNYGUSAOFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a 33% yield from 4-bromo-2-fluorophenol and phenyl boronic acid in a manner similar to that described for the preparation of 4-bromo-2-chloro-1-phenoxybenzene: 1H NMR (DMSO-d6, 400 MHz) δ 7.75(dd, 1H), 7.40(m, 3H), 7.15(m, 2H), 7.01(dd, 2H); MS MH+267.2; RP-HPLC (Hypersil HS, 5 μm, 100 A 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.57 min.
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33%

Synthesis routes and methods II

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-2-fluorophenol (0.94 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in hexane).
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cupric acetate
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TEA
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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